molecular formula C12H8BrN3O6S B14220668 N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide CAS No. 820961-09-9

N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B14220668
CAS No.: 820961-09-9
M. Wt: 402.18 g/mol
InChI Key: ROCHQFRELWFDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-bromoaniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide
  • N-(2-Bromo-4-nitrophenyl)-4-methoxybenzamide

Uniqueness

N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide is unique due to the combination of bromine, nitro, and sulfonamide groups in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

820961-09-9

Molecular Formula

C12H8BrN3O6S

Molecular Weight

402.18 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8BrN3O6S/c13-9-7-8(15(17)18)5-6-10(9)14-23(21,22)12-4-2-1-3-11(12)16(19)20/h1-7,14H

InChI Key

ROCHQFRELWFDCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.